

Molecular weight of 2-Ethoxybenzhydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethoxybenzhydrazide**

Cat. No.: **B1580646**

[Get Quote](#)

An In-Depth Technical Guide to **2-Ethoxybenzhydrazide**: Properties, Synthesis, and Characterization for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the benzohydrazide scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a wide array of biologically active compounds.^{[1][2]} Its synthetic tractability and ability to form key hydrogen bonds make it a cornerstone for developing novel therapeutic agents. This guide focuses on a specific, valuable derivative: **2-Ethoxybenzhydrazide**. While the initial query may be as fundamental as its molecular weight, a deep understanding of this compound's properties, synthesis, and characterization is paramount for any researcher aiming to leverage its potential.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond simple data recitation to explain the causality behind experimental choices, providing field-proven insights into the handling and application of **2-Ethoxybenzhydrazide** as a key building block in the drug discovery pipeline.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. These values dictate everything from reaction stoichiometry and solvent selection to purification strategy and analytical method development. The key physicochemical data for **2-Ethoxybenzhydrazide** are summarized below.

Property	Value	Source
IUPAC Name	2-ethoxybenzohydrazide	[3]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[3][4][5][6]
Molecular Weight	180.20 g/mol	[3][5]
CAS Number	21018-13-3	[3][4][5]
Melting Point	62-64 °C	[6]
pKa (Predicted)	12.46 ± 0.10	[6]
Density (Predicted)	1.144 ± 0.06 g/cm ³	[6]
Synonyms	o-Ethoxy benzhydrazide, 2-Ethoxybenzoyl hydrazine	[3][4][6]

Synthesis of 2-Ethoxybenzohydrazide: A Validated Protocol

The synthesis of hydrazides from their corresponding esters via reaction with hydrazine hydrate is a fundamental and reliable transformation in organic chemistry.[2][7] While conventional reflux heating is effective, modern microwave-assisted synthesis offers significant advantages in terms of reduced reaction times, improved energy efficiency, and often higher yields, aligning with the principles of green chemistry.[8][9]

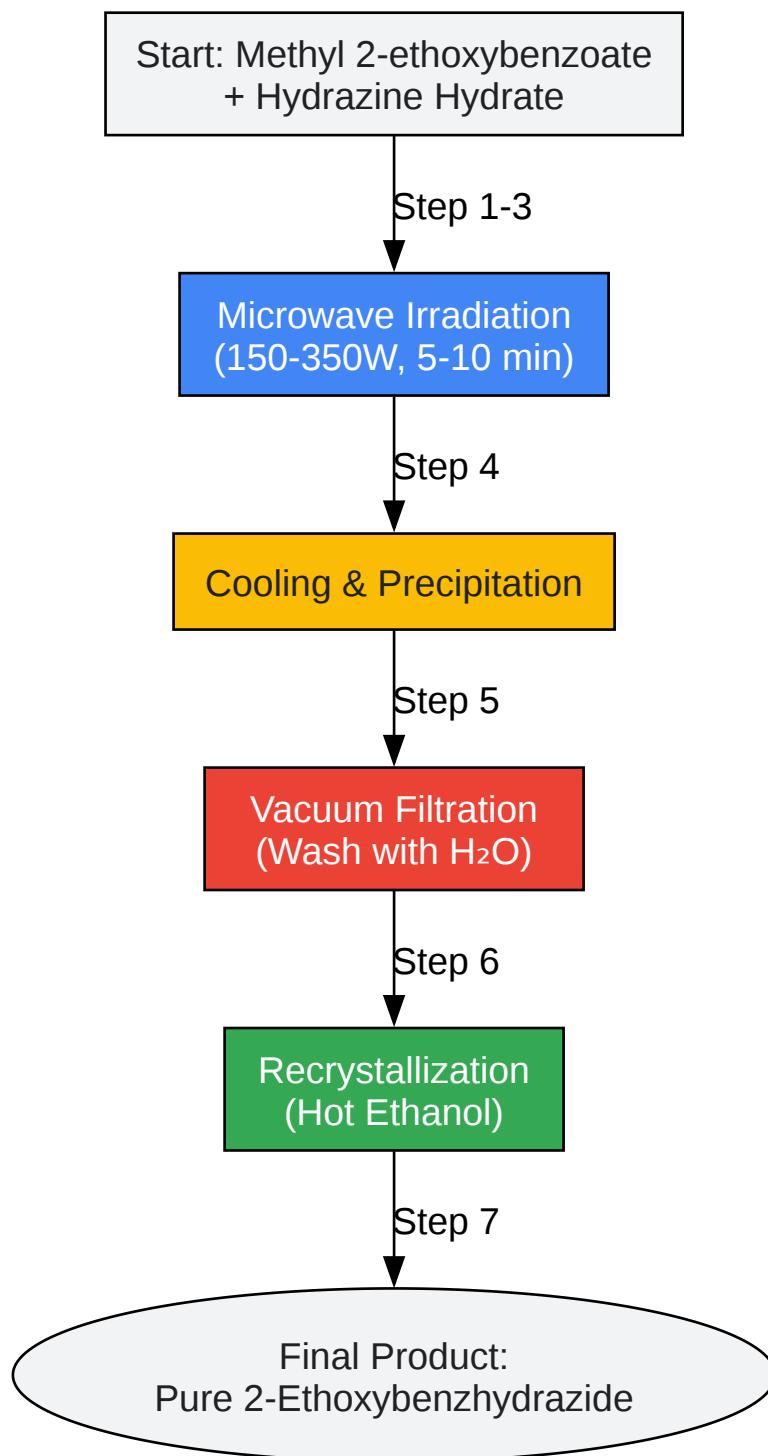
The protocol described below is a self-validating system. Its success is not merely the formation of a precipitate but is confirmed through the rigorous purification and subsequent analytical characterization outlined in Section 3.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: To synthesize **2-Ethoxybenzohydrazide** from methyl 2-ethoxybenzoate with high purity and efficiency.

Materials:

- Methyl 2-ethoxybenzoate (1 equivalent)


- Hydrazine hydrate (~99%) (1.2 - 1.5 equivalents)
- Ethanol (reaction grade)
- Microwave synthesis reactor
- Stirred reaction vessel suitable for microwave heating
- Buchner funnel and filter paper
- Round-bottom flask for recrystallization

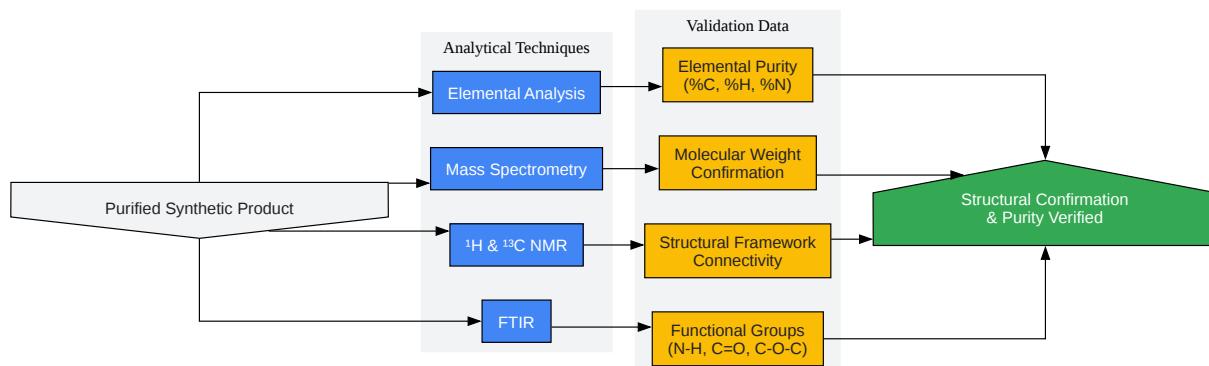
Methodology:

- Reagent Preparation: In a designated microwave reaction vessel, combine methyl 2-ethoxybenzoate (1.0 eq) with a minimal amount of ethanol sufficient to ensure slurry mobility.
- Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the stirred mixture.
Causality Note: A slight excess of hydrazine hydrate ensures the complete conversion of the starting ester.
- Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power of approximately 150-350 W for 5-10 minutes.^{[8][9]} The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. Expertise Note: Microwave heating provides rapid and uniform energy transfer, drastically reducing the multi-hour reflux times required by conventional methods.^[2] ^[7]
- Precipitation and Isolation: After the reaction is complete, cool the vessel to room temperature. A white precipitate of **2-Ethoxybenzhydrazide** should form. If precipitation is slow, cooling in an ice bath can be beneficial.
- Filtration: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.

- Purification by Recrystallization: Transfer the crude solid to a round-bottom flask. Add a minimum amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.
- Final Product Collection: Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum. The result is pure, crystalline **2-Ethoxybenzhydrazide**, ready for analytical characterization.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Microwave-assisted synthesis workflow for **2-Ethoxybenzhydrazide**.

Structural Elucidation and Quality Control

The synthesis of a compound is incomplete without rigorous verification of its structure and purity. A multi-technique analytical approach is non-negotiable for ensuring data integrity in research and development. Each technique provides a unique and complementary piece of the structural puzzle.

- Infrared (IR) Spectroscopy: This is the first-line technique for confirming the presence of key functional groups. For **2-Ethoxybenzhydrazide**, the IR spectrum is expected to show characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide carbonyl), and C-O-C stretching (ethoxy group).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the most powerful tools for detailed structural mapping. They provide unambiguous information about the carbon-hydrogen framework, confirming the precise arrangement of the ethoxy group, the aromatic ring protons, and the hydrazide moiety. The integration and splitting patterns in the ^1H NMR spectrum are critical for confirming the ortho-substitution pattern.
- Mass Spectrometry (MS): This technique directly confirms the molecular weight of the compound. For **2-Ethoxybenzhydrazide**, a high-resolution mass spectrum (HRMS) will show a molecular ion peak (M^+) or protonated molecule ($[\text{M}+\text{H}]^+$) that corresponds to its calculated exact mass (180.0899 g/mol).[3] The fragmentation pattern can also provide further structural confirmation.
- Elemental Analysis (CHN): This quantitative method determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values must align with the theoretical percentages calculated from the molecular formula ($\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2$) to confirm elemental purity.

Analytical Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A multi-technique workflow for structural validation.

Relevance in Drug Discovery and Development

The true value of **2-Ethoxybenzhydrazide** is realized when viewed as a strategic starting material for creating libraries of more complex molecules. The hydrazide functional group is a versatile handle for derivatization, most commonly through condensation with aldehydes or ketones to form hydrazones.[\[10\]](#)[\[11\]](#)

The benzohydrazide-hydrazone motif is a well-established pharmacophore with a remarkable spectrum of biological activities, including:

- Antimicrobial and Antifungal Activity[\[2\]](#)[\[10\]](#)
- Anticancer and Cytotoxic Effects[\[2\]](#)[\[10\]](#)

- Anti-inflammatory and Analgesic Properties[10]
- Antiprotozoal Activity (e.g., against *Entamoeba histolytica*)
- Anticonvulsant and Antidepressant Potential[1][10]

The 2-ethoxy substitution on the benzene ring is not merely an inert feature. It critically influences the molecule's lipophilicity, steric profile, and metabolic stability. This strategic substitution can enhance membrane permeability and fine-tune binding interactions with target proteins. For instance, research into related 2-ethoxybenzamide derivatives has identified potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity.[12] This demonstrates the direct applicability of the 2-ethoxybenzoyl scaffold in targeting significant human diseases.

Conclusion

2-Ethoxybenzhydrazide, with a molecular weight of 180.20 g/mol, is far more than a simple chemical entity defined by a number. It is a synthetically accessible and highly versatile building block for drug discovery. Its robust synthesis, straightforward characterization, and the proven biological potential of its derivatives make it a compound of significant interest. For researchers and drug development professionals, a comprehensive understanding of its core properties and experimental methodologies is the first step toward unlocking its full potential in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 2. thepharmajournal.com [thepharmajournal.com]

- 3. 2-Ethoxybenzhydrazide | C9H12N2O2 | CID 140788 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethoxybenzhydrazide [webbook.nist.gov]
- 5. 2-Ethoxybenzhydrazide (CAS 21018-13-3) - Chemical & Physical Properties by Cheméo
[chemeo.com]
- 6. 21018-13-3 CAS MSDS (2-Ethoxybenzhydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. derpharmacchemica.com [derpharmacchemica.com]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight of 2-Ethoxybenzhydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580646#molecular-weight-of-2-ethoxybenzhydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com